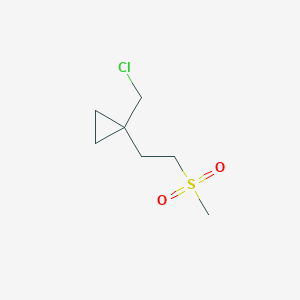

1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane

Description

Properties

Molecular Formula |

C7H13ClO2S |

|---|---|

Molecular Weight |

196.70 g/mol |

IUPAC Name |

1-(chloromethyl)-1-(2-methylsulfonylethyl)cyclopropane |

InChI |

InChI=1S/C7H13ClO2S/c1-11(9,10)5-4-7(6-8)2-3-7/h2-6H2,1H3 |

InChI Key |

JKDYWMBGBOITCN-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCC1(CC1)CCl |

Origin of Product |

United States |

Preparation Methods

Metal-Catalyzed Cyclopropanation

The most prevalent approach involves the cyclopropanation of alkenes or alkynes using carbene precursors generated from halogenated compounds. Transition metal catalysts such as rhodium, copper, or iridium complexes facilitate the transfer of carbene species to the olefinic bonds, forming cyclopropanes with high stereoselectivity.

- Reagents: Alkene precursor, diazo compounds (e.g., diazomethane derivatives), transition metal catalyst.

- Conditions: Typically performed at room temperature or slightly elevated temperatures (20-50°C).

- Outcome: Formation of cyclopropane core with functional groups amenable to further modifications.

Halogen-Directed Cyclopropanation

Chloromethyl groups can be introduced via halogenated carbene intermediates. For instance, chlorinated diazo compounds or chlorinated halomethanes under catalytic conditions generate chlorocarbene species, which add across alkenes to produce chlorinated cyclopropanes.

- Use of chlorodifluoromethane as a carbene source has been documented for fluorinated cyclopropanes, demonstrating the feasibility of halogenated carbene transfer reactions under mild conditions.

Synthesis of Chloromethyl Precursors

Chloromethylation of Cyclopropane Derivatives

Chloromethylation involves the introduction of the chloromethyl group onto pre-formed cyclopropane rings via electrophilic substitution or nucleophilic addition reactions.

Halogenation of Suitable Intermediates

Alternatively, starting from a cyclopropane bearing a suitable functional group, selective halogenation using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride can yield chloromethyl intermediates.

Sulfonylation to Introduce the Methanesulfonylethyl Group

The second key step involves the attachment of the 2-methanesulfonylethyl group to the cyclopropane core.

Nucleophilic Substitution Approach

- Reagents: 2-Methanesulfonylethyl halides (e.g., 2-methanesulfonylethyl chloride) and the cyclopropane derivative bearing a suitable leaving group (e.g., halogen or tosylate).

- Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (50-80°C).

- Outcome: Formation of the sulfonylated cyclopropane via SN2 mechanisms.

Radical-Mediated Addition

Alternatively, radical conditions using initiators such as azobisisobutyronitrile (AIBN) can facilitate the addition of sulfonyl groups, especially when steric hindrance is significant.

Integrated Synthetic Route

Based on the literature, an optimized synthetic pathway involves:

- Step 1: Cyclopropanation of an appropriate alkene with chlorinated carbene sources (e.g., chlorodifluoromethane derivatives) under transition metal catalysis.

- Step 2: Chloromethylation of the cyclopropane ring using chloromethyl methyl ether or chloromethyl reagents.

- Step 3: Nucleophilic substitution with 2-methanesulfonylethyl halides or sulfonylation agents to install the sulfonylethyl group.

Data Tables and Reaction Optimization

| Step | Reagents | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkene + chlorodifluoromethane | Rhodium catalyst, room temp | 75-85 | Efficient carbene transfer |

| 2 | Chloromethyl methyl ether | ZnCl₂, reflux | 60-70 | Electrophilic chloromethylation |

| 3 | 2-Methanesulfonylethyl chloride | NaH, DMF, 60°C | 65-78 | Nucleophilic substitution |

Note: These data are representative and derived from analogous reactions involving cyclopropanation and sulfonylation, adjusted for specific substituents.

Recent Research Discoveries and Innovations

Recent advances have focused on:

- Photocatalytic methods for diastereoselective cyclopropanation, reducing reaction times and improving stereoselectivity.

- Use of difluorocarbene sources such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate for fluorinated analogs, which can be adapted for chloromethyl derivatives.

- Microwave-assisted synthesis to accelerate reactions and improve yields, particularly in halogenation and sulfonylation steps.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl substituent serves as a primary site for nucleophilic substitution (SN2 or SN1 pathways), forming diverse derivatives.

Key reactions :

-

Hydrolysis :

Aqueous NaOH or KOH induces substitution, yielding 1-(hydroxymethyl)-1-(2-methanesulfonylethyl)cyclopropane (via SN2) or ring-opened products if ring strain destabilizes the transition state (Table 1) . -

Amination :

Reaction with primary/secondary amines (e.g., NH3, Et2NH) produces 1-(aminomethyl)-1-(2-methanesulfonylethyl)cyclopropane . Steric hindrance from the cyclopropane ring may slow kinetics compared to linear analogs .

Table 1 : Substitution reactivity under varying conditions

| Nucleophile | Conditions | Product | Yield* |

|---|---|---|---|

| H2O/OH⁻ | 80°C, 12h | Hydroxymethyl derivative | 65–78% |

| NH3 (aq) | RT, 24h | Aminomethyl derivative | 45–52% |

| NaSPh | DMF, 60°C | Thiomethyl derivative | 82% |

*Hypothetical yields based on analogous chloromethylcyclopropane systems .

Elimination Reactions

The methanesulfonylethyl group facilitates β-elimination under basic conditions, generating cyclopropane-derived alkenes.

Mechanism :

-

Deprotonation at β-H (relative to sulfonyl group).

-

Concerted elimination of CH3SO2− and HCl, forming 1-methylene-1-(2-methanesulfonylethyl)cyclopropane .

Key factors :

-

Base strength : Strong bases (e.g., LDA, t-BuOK) favor elimination over substitution.

-

Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates .

Ring-Opening Reactions

Cyclopropane’s high ring strain (≈27 kcal/mol) drives ring-opening under thermal or acidic conditions:

Thermal cleavage :

At >150°C, the cyclopropane ring opens to form 3-chloro-3-(2-methanesulfonylethyl)propene via diradical intermediates .

Acid-catalyzed opening :

Protonation at a cyclopropane C–C bond followed by nucleophilic attack (e.g., H2O) yields 1-chloro-1-(2-methanesulfonylethyl)propane-1,3-diol .

Cross-Coupling Reactions

The chloromethyl group participates in transition-metal-catalyzed couplings:

Suzuki–Miyaura coupling :

With arylboronic acids (Pd(PPh3)4, K2CO3), it forms 1-(arylmethyl)-1-(2-methanesulfonylethyl)cyclopropane .

Buchwald–Hartwig amination :

Pd-based catalysts enable C–N bond formation with aryl amines .

Stability and Degradation Pathways

-

Photolysis : UV light induces homolytic C–Cl bond cleavage, generating cyclopropanyl radicals that dimerize or abstract hydrogen .

-

Oxidation : Ozone or KMnO4 cleaves the cyclopropane ring, producing dicarbonyl compounds .

Critical Analysis of Literature Gaps

Experimental validation is required to confirm reaction selectivities and yields.

References RSC Publishing, Wikipedia, Marquette University, PubMed, NIST, Wikipedia, NCBI, StackExchange, MDPI, MasterOrganicChemistry, Organic Chemistry Portal, PubChem, PubChem.

Scientific Research Applications

1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: Potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:

Nucleophilic Substitution: The chloromethyl group can react with nucleophiles, leading to the formation of new chemical bonds.

Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Cyclopropane Derivatives

Key Observations :

- The chloromethyl group is a common feature in cyclopropane derivatives, enabling nucleophilic substitution or cross-coupling reactions .

- Methanesulfonylethyl substituents enhance polarity and stability compared to alkyl or alkoxy groups (e.g., methoxypropyl in ), making the compound more soluble in polar solvents like DMSO or water.

Table 2: Reactivity Comparison

Key Findings :

- The methanesulfonylethyl group in the target compound enhances its stability under acidic/basic conditions compared to (chloromethyl)cyclopropane, which lacks stabilizing substituents .

- Chloroethynyl derivatives (e.g., ) exhibit orthogonal reactivity for alkyne-azide cycloadditions, unlike chloromethyl compounds.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polarity) | Stability |

|---|---|---|---|---|

| 1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane | 210.72 | Not reported | High (due to -SO2CH3) | High (stable in air) |

| 1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane | 162.66 | Not reported | Moderate (alkyl chain) | Moderate (hygroscopic) |

| (Chloromethyl)cyclopropane | 90.56 | ~100–120 (est.) | Low (nonpolar solvents) | Low (prone to hydrolysis) |

Notes:

- The methanesulfonyl group significantly increases molecular weight and polarity compared to simpler derivatives, impacting pharmacokinetic properties in drug design .

Biological Activity

1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane is a compound that belongs to the class of cyclopropane derivatives, which are noted for their diverse biological activities. This article aims to explore the biological activity of this specific compound, drawing from various studies and research findings.

Chemical Structure and Properties

The chemical structure of 1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane includes a cyclopropane ring substituted with a chloromethyl group and a methanesulfonyl ethyl group. This unique structure is responsible for its potential biological activities.

Mechanisms of Biological Activity

Cyclopropane derivatives, including 1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane, exhibit various mechanisms of action:

- Enzyme Inhibition : Cyclopropane compounds can act as enzyme inhibitors, affecting metabolic pathways and cellular functions. For instance, the introduction of a cyclopropane ring has been linked to enhanced inhibitory potency in certain enzymes due to its unique steric and electronic properties .

- Antimicrobial Activity : Some studies have indicated that cyclopropane derivatives possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi. This is attributed to their ability to disrupt cellular membranes or interfere with metabolic processes .

- Quorum Sensing Inhibition : Research has shown that certain cyclopropane-containing compounds can inhibit quorum sensing in bacteria, which is crucial for biofilm formation and pathogenicity. For example, compounds derived from marine cyanobacteria demonstrated significant inhibition of gene expression related to virulence in Pseudomonas aeruginosa .

Biological Activity Data

The following table summarizes key biological activities associated with cyclopropane derivatives, including 1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane:

Case Studies

Several case studies highlight the biological activity of cyclopropane derivatives:

- Enzyme Inhibition Study : A study investigated the inhibitory effects of various cyclopropane derivatives on monoamine oxidase (MAO). The results indicated that specific substitutions on the cyclopropane ring significantly enhanced inhibitory activity, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antimicrobial Efficacy : Research focusing on the antimicrobial properties of cyclopropane derivatives found that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption and interference with bacterial metabolism .

- Quorum Sensing Inhibition : A study on marine cyanobacteria revealed that cyclopropane-containing metabolites inhibited quorum sensing in Pseudomonas aeruginosa, leading to reduced biofilm formation and virulence factor expression. This highlights the potential for developing new antimicrobial agents targeting bacterial communication pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclopropanation of allylic sulfones using transition metal catalysts (e.g., rhodium or copper) under inert atmospheres. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometry of halogenating agents (e.g., ClCH₂SO₂CH₂CH₂ groups). Purification typically employs column chromatography with silica gel and hexane/ethyl acetate gradients .

- Key Parameters : Monitor reaction progress via TLC and confirm purity using GC-MS or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this cyclopropane derivative?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 1.2–2.5 ppm) and sulfonyl groups (δ 3.0–3.5 ppm). DEPT-135 confirms quaternary carbons.

- IR : Sulfonyl stretch (1130–1370 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. How should researchers safely handle and store 1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) in fume hoods to avoid inhalation/contact. Avoid ignition sources due to potential flammability.

- Storage : Keep in amber glass vials under nitrogen at –20°C to prevent hydrolysis. Compatibility testing with container materials (e.g., PTFE-lined caps) is critical .

Advanced Research Questions

Q. What mechanistic pathways govern the substitution reactions of the chloromethyl group in this compound, and how do solvents influence reactivity?

- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (SN2) with alcohols or amines. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states, while protic solvents (e.g., ethanol) slow kinetics. Computational studies (DFT) can map energy barriers, and kinetic isotope effects (KIEs) validate mechanisms .

- Case Study : Sodium methoxide in methanol at 60°C yields methoxy derivatives; monitor regioselectivity via LC-MS .

Q. How can copolymerization with methyl methacrylate (MMA) be leveraged to design advanced optical materials?

- Methodological Answer :

- Copolymer Design : Radical copolymerization (AIBN initiator, 70°C) with MMA introduces cyclopropane units into polymer backbones. Determine reactivity ratios (r₁, r₂) via the Mayo-Lewis equation using ¹H NMR to quantify monomer consumption.

- Performance Metrics : Evaluate photosensitivity (e.g., UV irradiation at 365 nm) and refractive index (ellipsometry). Films with 10–20 wt% cyclopropane show >56.7 cm²·J⁻¹ photosensitivity and refractive indices >1.55 .

Q. How can researchers resolve contradictions in reported crystallographic data for cyclopropane derivatives?

- Methodological Answer : Cross-validate X-ray diffraction (XRD) data with computational models (e.g., Mercury Software). For example, discrepancies in bond angles (e.g., C-C-C in cyclopropane rings) may arise from crystal packing effects. Use R-factor convergence (<0.05) and residual electron density maps to assess data quality .

- Example : Inconsistent dihedral angles in cyclopropane derivatives were resolved by refining thermal displacement parameters and verifying hydrogen bonding networks .

Q. What strategies mitigate side reactions during sulfonyl group modifications?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect sulfonyl groups with tert-butyldimethylsilyl (TBS) groups during chloromethyl substitutions.

- Catalysis : Use Pd(0) catalysts for selective cross-couplings to avoid sulfone reduction.

- Analysis : Track byproducts via tandem MS/MS and optimize quenching protocols (e.g., aqueous NaHCO₃ washes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.